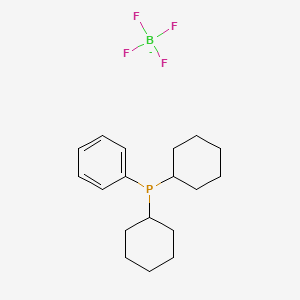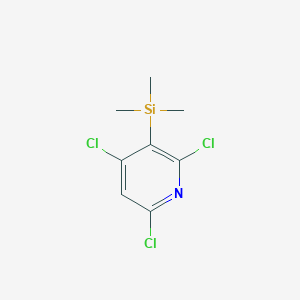
2,4,6-Trichloro-3-(trimethylsilyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE is a chemical compound known for its unique structural properties and reactivity It is a derivative of pyridine, a basic heterocyclic organic compound, with three chlorine atoms and a trimethylsilyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE typically involves the chlorination of 3-trimethylsilyl-pyridine. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of 2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE can be achieved through a continuous flow process. This involves the use of a chlorination reactor where 3-trimethylsilyl-pyridine is continuously fed and reacted with chlorine gas. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,4,6-trichloro-pyridine by removing the trimethylsilyl group.
Oxidation Reactions: Oxidation can lead to the formation of pyridine N-oxide derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Various substituted pyridine derivatives.
Reduction: 2,4,6-trichloro-pyridine.
Oxidation: Pyridine N-oxide derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can undergo metabolic transformations, leading to the formation of active species that interact with specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloro-pyridine: Lacks the trimethylsilyl group, making it less lipophilic.
3-Trimethylsilyl-pyridine: Lacks the chlorine atoms, resulting in different reactivity.
2,4,6-Tribromo-3-trimethylsilyl-pyridine: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
2,4,6-TRICHLORO-3-TRIMETHYLSILANYL-PYRIDINE is unique due to the presence of both chlorine atoms and a trimethylsilyl group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H10Cl3NSi |
|---|---|
Molekulargewicht |
254.6 g/mol |
IUPAC-Name |
trimethyl-(2,4,6-trichloropyridin-3-yl)silane |
InChI |
InChI=1S/C8H10Cl3NSi/c1-13(2,3)7-5(9)4-6(10)12-8(7)11/h4H,1-3H3 |
InChI-Schlüssel |
BDRQSCSXFJDLLH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(N=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


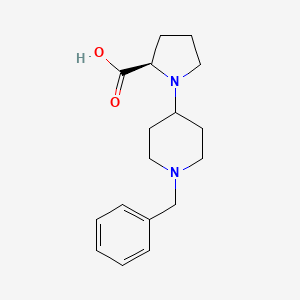
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)
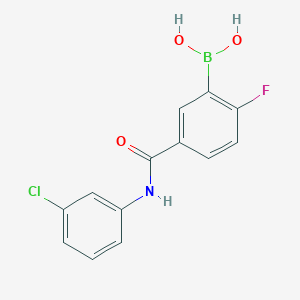
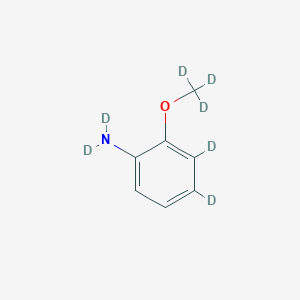
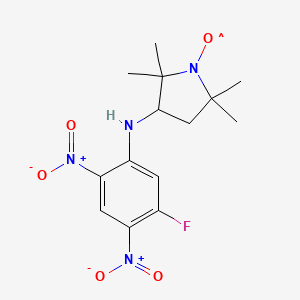
![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)

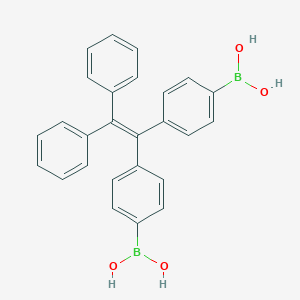
![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)

